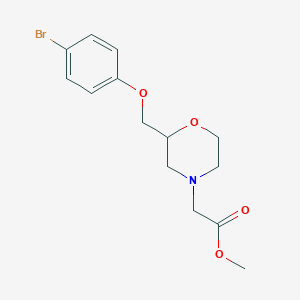

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate

説明

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate (CAS: 1706456-77-0) is a structurally complex molecule featuring:

- A morpholino ring (a six-membered heterocycle with two oxygen atoms).

- A 4-bromophenoxy group attached via a methylene (-CH₂-) linker to the morpholino nitrogen.

- A methyl acetate ester moiety at the terminal position.

This compound is synthesized for pharmaceutical research, particularly as a reference material in drug development (e.g., ANDA/NDA submissions) .

特性

分子式 |

C14H18BrNO4 |

|---|---|

分子量 |

344.20 g/mol |

IUPAC名 |

methyl 2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |

InChIキー |

VKCQXOHNTAEYAR-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Br |

製品の起源 |

United States |

準備方法

Bromophenoxy Group Formation

The 4-bromophenoxy group is typically synthesized via electrophilic aromatic substitution or direct bromination .

Method 1: Aqueous Bromination (High Selectivity)

Patents describe a selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under acidic, neutral, or alkaline conditions. While this method targets a different substrate, the principles apply to phenolic intermediates:

-

Substrate Preparation : Phenol derivatives (e.g., 4-methoxyphenol) undergo demethylation or direct bromination.

-

Bromination Conditions :

Method 2: Halogenation with NBS/AIBN

For aryl bromination, N-bromosuccinimide (NBS) with 2,2′-azobis(isobutyronitrile) (AIBN) is used under radical conditions:

Morpholino Acetate Synthesis

The morpholino acetate moiety is synthesized via etherification or nucleophilic substitution .

Method 1: Ether Formation

Method 2: Mitsunobu Reaction

For coupling morpholino acetate to bromophenoxy intermediates, the Mitsunobu reaction (DEAD, PPh₃) can be employed:

Esterification and Final Assembly

The methyl ester group is introduced via acid-catalyzed esterification or DCC-mediated coupling .

Method 1: Sulfuric Acid-Catalyzed Esterification

Method 2: Pd-Catalyzed Cross-Coupling

For advanced intermediates, Pd-mediated reactions (e.g., Suzuki-Miyaura) are used to couple aryl bromides with morpholino acetate:

-

Substrate : 4-Bromoaryl intermediate.

-

Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

-

Conditions :

Reaction Optimization and Challenges

Solvent Selection

Purification Strategies

Yield Challenges

-

Bromination Selectivity : Para vs. ortho/meta isomer control (achieved via aqueous bromination).

-

Esterification Efficiency : Acid catalysis ensures high yields, while DCC methods reduce side reactions.

Comparative Analysis of Methods

Research Findings and Applications

化学反応の分析

反応の種類

2-(2-((4-ブロモフェノキシ)メチル)モルホリノ)酢酸メチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

形成される主要な生成物

酸化: ケトンまたはカルボン酸の形成。

還元: アルコールの形成。

置換: アジドまたはニトリルの形成.

科学的研究の応用

Scientific Research Applications

The compound has garnered attention in various fields due to its biological activity and chemical versatility:

Medicinal Chemistry

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is being investigated for its potential therapeutic effects:

- Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation through interactions with specific molecular targets .

Biochemical Assays

The compound serves as a probe in biochemical assays:

- It is utilized to study enzyme activities and protein interactions, providing insights into biochemical pathways and mechanisms.

Agrochemicals

Due to its structural characteristics, it may also find applications in the development of agrochemicals:

- The bromophenoxy group can enhance herbicidal or fungicidal activities, making it suitable for agricultural formulations .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of the compound in animal models of arthritis. Administration led to a significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent in clinical settings .

作用機序

類似の化合物との比較

類似の化合物

- 2-(4-ブロモフェノキシ)酢酸メチル

- 4-(4-ブロモフェノキシ)安息香酸メチル

- 2-(4-ブロモフェノキシ)-2-メチルプロパン酸エチル

独自性

2-(2-((4-ブロモフェノキシ)メチル)モルホリノ)酢酸メチルは、ブロモフェノキシ基とモルホリノ基の両方が存在するために独特です。 この組み合わせは、さまざまな研究用途において貴重な化合物にする、独特の化学的および生物学的特性を与えます.

類似化合物との比較

CD73 Inhibitors with Morpholino Substituents

Example Compound: Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate

- Structural Differences: Core: Thiopyridine vs. target’s morpholino-acetate. Linkage: Thioether (-S-) vs. ether (-O-) and ester (-COO-) groups.

- The absence of a thio group in the target compound may alter binding kinetics or metabolic stability.

Potassium 2-((4-Amino-5-(Morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Structural Differences: Core: Triazole-thio vs. morpholino-acetate. Substituents: Amino and triazole groups vs. bromophenoxymethyl.

- Metabolism : Hydrolysis of the thio group generates a metabolite (288.2 m/z). The target’s ester group may similarly hydrolyze to a carboxylic acid, affecting half-life.

Methyl 2-(4-Bromophenyl)acetate

- Structural Differences: Substitution: Bromine on phenyl-acetate vs. bromophenoxy-morpholino. Complexity: Lacks the morpholino-phenoxymethyl system.

- Applications : Simpler structure used as a reference standard or synthetic intermediate. Reduced polarity may limit bioavailability compared to the target compound.

Esters of 2-(4-Bromophenyl)acetate

Example Compound: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate

- Structural Differences: Ester Modifications: Varied substituents (e.g., methoxy, chloro-trifluoromethyl) vs. morpholino-phenoxymethyl.

- Properties : Bulky substituents may reduce membrane permeability compared to the target’s balanced polar-lipophilic design.

Morpholino-Piperidine Hybrids

Example Compound: Morpholino(piperidin-2-yl)methanone hydrochloride

- Structural Differences: Core: Piperidine-morpholino vs. morpholino-acetate. Functional Groups: Ketone vs. ester.

Data Table: Key Features of Methyl 2-(2-((4-Bromophenoxy)methyl)morpholino)acetate and Analogs

Research Findings and Implications

Morpholino as a Key Motif: The morpholino ring enhances solubility and metabolic stability in multiple compounds (e.g., ). Its presence in the target compound likely improves pharmacokinetics compared to non-polar analogs.

Ester vs. Thioether : The target’s ester group may hydrolyze faster than thioether-containing analogs, influencing dosing frequency .

生物活性

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, a morpholino group, and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 344.20 g/mol. The unique combination of these functional groups contributes to its diverse biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. Below is a summary of the antimicrobial activity based on minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including enzyme inhibition and receptor modulation. The morpholino group enhances solubility and bioavailability, facilitating its transport within biological systems.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The bromophenoxy group can engage with enzymes crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may affect receptor activity involved in cell signaling pathways related to cancer growth and metastasis.

Further research is needed to elucidate the precise molecular targets and mechanisms involved in its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than many standard antibiotics .

- Cancer Cell Proliferation Assay : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Formation of Morpholine Derivative : Reaction of 4-bromophenol with formaldehyde and morpholine.

- Acetylation : Acylation with acetic anhydride or acetic acid to yield the final product.

This synthetic route has been reported to achieve yields exceeding 80%, making it suitable for industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。